molecular formula C20H25NO2 B11506134 6,7-Diethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11506134
M. Wt: 311.4 g/mol
InChI Key: KWPVIMZLABIUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Diethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of ethoxy groups at the 6 and 7 positions, and a 4-methylphenyl group attached to the nitrogen atom of the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves a multi-step process. One common method starts with the condensation of 6,7-diethoxy-1-tetralone with 4-methylphenylamine under acidic conditions to form the corresponding imine. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired tetrahydroisoquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can further saturate the tetrahydroisoquinoline ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: More saturated tetrahydroisoquinoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(4-ethylphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6,7-Diethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethoxy groups at the 6 and 7 positions and a 4-methylphenyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for further research and development .

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

6,7-diethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H25NO2/c1-4-22-18-12-16-10-11-21-20(15-8-6-14(3)7-9-15)17(16)13-19(18)23-5-2/h6-9,12-13,20-21H,4-5,10-11H2,1-3H3

InChI Key

KWPVIMZLABIUNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C)OCC

Origin of Product

United States

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